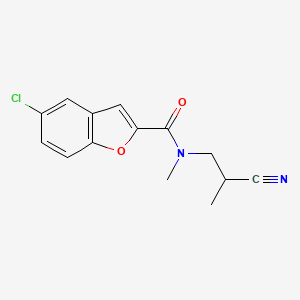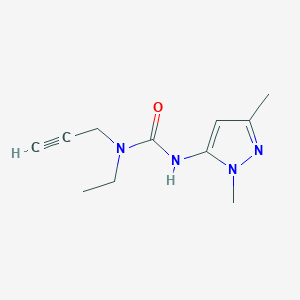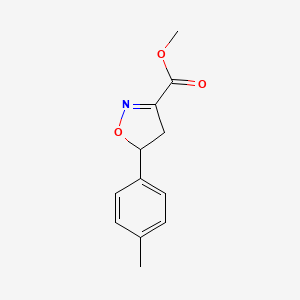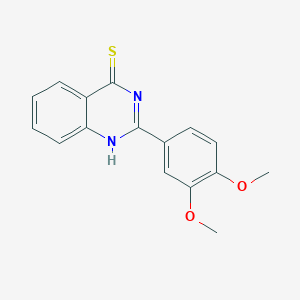![molecular formula C15H11ClN2O2 B7528308 1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one](/img/structure/B7528308.png)
1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one, also known as CPO, is a chemical compound that has been studied for its potential use in scientific research. CPO is a heterocyclic compound that contains both a pyridine and oxazole ring in its structure. It has been synthesized using various methods and has shown potential as a tool in biochemical and physiological studies.
Mecanismo De Acción
1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one acts as an inhibitor of PKC by binding to the enzyme's catalytic domain. This prevents the enzyme from phosphorylating its substrates, which can lead to changes in cellular signaling pathways. By inhibiting PKC, 1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one has been shown to affect a variety of cellular processes, including synaptic plasticity and the growth of cancer cells.
Biochemical and Physiological Effects:
1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one has been shown to have a variety of biochemical and physiological effects. In neuronal cells, 1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one has been shown to inhibit the induction of long-term potentiation (LTP), a process that is involved in learning and memory. In cancer cells, 1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one has been shown to inhibit cell growth and induce apoptosis, or programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one in lab experiments is that it is a specific inhibitor of PKC, which allows researchers to study the role of this enzyme in various cellular processes. However, one limitation of using 1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one is that it may have off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one. One area of interest is the development of more potent and selective inhibitors of PKC, which could be used to study the role of this enzyme in a variety of cellular processes. Another area of interest is the use of 1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one in cancer research, particularly in the development of novel cancer therapies. Finally, 1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one could be used in the study of other cellular processes that are regulated by PKC, such as insulin secretion and smooth muscle contraction.
Métodos De Síntesis
1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one can be synthesized using a variety of methods, including the reaction of 2-chlorobenzaldehyde and 2-amino-3-chloropyridine with acetic anhydride and sodium acetate. Other methods include the reaction of 2-chlorobenzaldehyde and 2-amino-3-chloropyridine with oxalic acid dihydrate and acetic anhydride, or with potassium carbonate and acetic acid.
Aplicaciones Científicas De Investigación
1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to act as an inhibitor of protein kinase C (PKC), which is involved in a variety of cellular processes including synaptic plasticity and learning and memory. 1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
1-[[2-(2-chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-13-6-2-1-5-12(13)15-17-11(10-20-15)9-18-8-4-3-7-14(18)19/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCJUPYRQPVKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CO2)CN3C=CC=CC3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-[1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7528232.png)

![3-(4-methoxyphenyl)-N-[(1-methylpyrrolidin-2-yl)methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7528250.png)


![N-[4-[acetyl(methyl)amino]phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7528263.png)
![3-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[(1-ethylpiperidin-4-yl)methyl]benzamide](/img/structure/B7528269.png)


![2-(ethylsulfonylamino)-N-[3-(2-pyridin-2-ylethynyl)phenyl]benzamide](/img/structure/B7528288.png)

![2,2,2-trifluoroethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate](/img/structure/B7528296.png)
![1-phenyl-3-(piperidin-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B7528312.png)